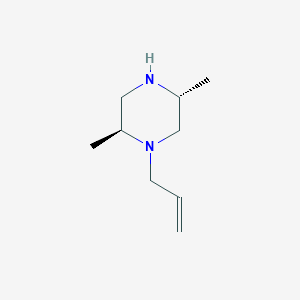

(2S,5R)-1-allyl-2,5-dimethylpiperazine

概述

描述

(2S,5R)-1-allyl-2,5-dimethylpiperazine is a chiral piperazine derivative with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique stereochemistry, which can influence its reactivity and interactions with biological targets.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-1-allyl-2,5-dimethylpiperazine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the alkylation of a chiral piperazine derivative with an allyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and ligands can also enhance the selectivity and efficiency of the synthesis process.

化学反应分析

Alkylation and Acylation Reactions

The secondary amines in the piperazine ring undergo alkylation or acylation, facilitating the introduction of new functional groups.

Oxidation Reactions

The piperazine ring and allyl group are susceptible to oxidation under controlled conditions.

Hydrogenation and Reduction

The allyl group’s double bond can be selectively reduced.

| Reaction Type | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, EtOH, RT | 1-Propyl-2,5-dimethylpiperazine | Complete reduction of the allyl group to a propyl chain . |

Ring-Opening and Rearrangement

Under acidic or basic conditions, the piperazine ring may undergo cleavage or rearrangement.

Cycloaddition and Cross-Coupling

The allyl group participates in cycloadditions and transition-metal-catalyzed reactions.

科学研究应用

Opioid Receptor Interaction

(2S,5R)-1-allyl-2,5-dimethylpiperazine serves as an important intermediate in the synthesis of delta-opioid receptor ligands. These ligands are crucial for pain management and neurological research. The compound has demonstrated specific interactions with delta-opioid receptors, which are implicated in pain modulation and other physiological responses. This specificity makes it a candidate for developing new analgesic drugs that aim to minimize the adverse effects associated with traditional opioids .

Potential in Addiction Treatment

Recent studies have suggested that derivatives of this compound may be useful in treating drug addiction. For instance, certain formulations utilizing this compound have shown promise in reducing withdrawal symptoms and cravings in opioid-dependent individuals . This aspect highlights its potential role in creating safer alternatives to conventional opioid medications.

Chiral Synthesis

The compound is valued for its chiral properties, making it an essential reagent in asymmetric synthesis processes. Its unique structure allows for the creation of enantiomerically pure compounds, which are critical in pharmaceutical development . The synthesis of this compound typically involves a high-yield enantioconvergent method from trans-2,5-dimethylpiperazine without the need for chromatography, thus facilitating efficient laboratory preparation .

Case Studies

作用机制

The mechanism of action of (2S,5R)-1-allyl-2,5-dimethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Similar Compounds

- (2S,5R)-2-isopropyl-5-methylcyclohexanone

- (2S,5R)-2-methylaminomethyl-1-methyl-5-phenylpyrrolidine

Uniqueness

(2S,5R)-1-allyl-2,5-dimethylpiperazine is unique due to its specific stereochemistry and the presence of an allyl group, which can undergo various chemical transformations. This makes it a versatile compound for use in different fields, including medicinal chemistry and organic synthesis.

生物活性

(2S,5R)-1-allyl-2,5-dimethylpiperazine is a chiral compound belonging to the piperazine family, notable for its potential biological activities and therapeutic applications. Its unique stereochemistry and structural features allow it to interact selectively with various biological targets, particularly in the context of pain management and neurological disorders. This article delves into the biological activity of this compound, presenting research findings, case studies, and comparative data.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_16N_2, with a molecular weight of approximately 154.25 g/mol. The compound features a piperazine ring with two methyl groups at the 2 and 5 positions and an allyl group at the 1 position. The stereochemistry is crucial for its biological activity, influencing how it interacts with receptors and enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆N₂ |

| Molecular Weight | 154.25 g/mol |

| Stereochemistry | (2S,5R) |

| Key Functional Groups | Piperazine, Allyl |

The mechanism of action for this compound primarily involves its interaction with opioid receptors. Research indicates that this compound exhibits agonistic activity on mu (μ), delta (δ), and kappa (κ) opioid receptors. This multi-receptor interaction profile suggests potential applications in treating pain while minimizing adverse effects commonly associated with traditional opioids.

Opioid Receptor Interaction

- Mu Receptors : Responsible for analgesic effects.

- Delta Receptors : May contribute to reduced side effects through modulation.

- Kappa Receptors : Involved in dysphoria but can provide analgesia without respiratory depression.

Analgesic Properties

Studies have shown that this compound possesses significant analgesic properties due to its ability to activate both μ and δ opioid receptors. This dual action may lead to enhanced pain relief while reducing the risk of respiratory depression—a common concern with μ-opioid agonists.

Case Study : A study published in PubMed reported that compounds similar to this compound exhibited strong analgesic effects with an improved safety profile compared to traditional opioids. The EC50 values for specific analogs showed potent activity at both μ and δ receptors (0.67 nM and 1.1 nM respectively) .

Neuroprotective Effects

Emerging research suggests that this compound may also have neuroprotective effects. Its structural similarity to neurotransmitters allows it to influence various signaling pathways within the nervous system.

Research Findings : A study indicated that modifications in the piperazine structure could enhance neuroprotective properties while maintaining analgesic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Key Characteristics | Biological Activity |

|---|---|---|

| (2S,5R)-4-allyl-2,5-dimethylpiperazine | Intermediate in opioid receptor ligand synthesis | Strong agonist at μ and δ receptors |

| N,N-Dimethylpiperazine | Less sterically hindered; different biological profile | Minimal opioid receptor activity |

| (R)-(+)-N-Allylpiperidine | Allyl substitution; enantiomeric form | Varies significantly from (2S,5R) form |

Synthesis and Development

The synthesis of this compound has been optimized for high yields through enantioconvergent methods . This process allows for efficient production suitable for further pharmacological testing.

属性

IUPAC Name |

(2S,5R)-2,5-dimethyl-1-prop-2-enylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-4-5-11-7-8(2)10-6-9(11)3/h4,8-10H,1,5-7H2,2-3H3/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKUXNUOPPQWDMV-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(CN1CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN[C@@H](CN1CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10461446 | |

| Record name | (2S,5R)-1-allyl-2,5-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155836-79-6 | |

| Record name | (2S,5R)-1-allyl-2,5-dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10461446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。